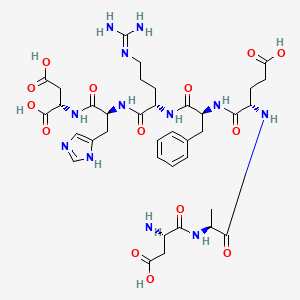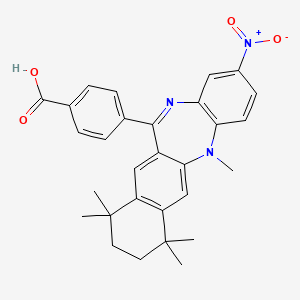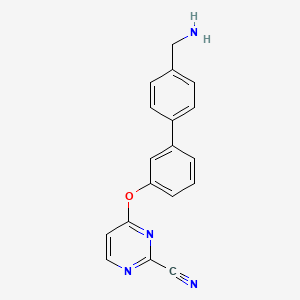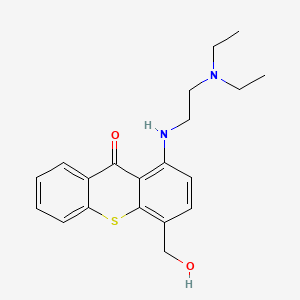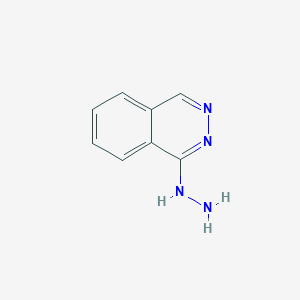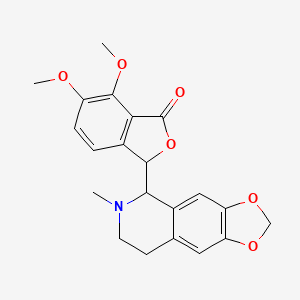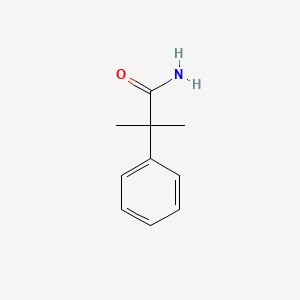
Flutropium bromide
Overview
Description
Flutropium bromide is a chemical compound with the molecular formula C24H29BrFNO3 and a molecular weight of 478.39 g/mol . It is known for its anticholinergic properties and is primarily used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease .
Mechanism of Action
Target of Action
Flutropium bromide primarily targets the muscarinic receptors in the smooth muscle of the airways . These receptors play a crucial role in the contraction and relaxation of the smooth muscles, thereby controlling the diameter of the airways.
Mode of Action
This compound acts as an anticholinergic agent . It blocks the action of acetylcholine, a neurotransmitter, on muscarinic receptors in the smooth muscle of the airways . Acetylcholine, when bound to these receptors, causes the muscles around the airways to contract, leading to bronchoconstriction or the narrowing of the airways . By inhibiting this action, this compound effectively prevents the contraction of these muscles, thereby promoting bronchodilation and easing airflow .
Biochemical Pathways
The biochemical pathway affected by this compound is the cholinergic pathway . By blocking the action of acetylcholine on muscarinic receptors, this compound disrupts the normal cholinergic signaling in the airways, leading to bronchodilation . The downstream effects of this include improved airflow and reduced symptoms in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
It is typically administered via inhalation, ensuring that the drug is delivered directly to the lungs where it is most needed . This method maximizes its efficacy and minimizes systemic side effects .
Result of Action
The result of this compound’s action is the effective suppression of spasms, making it useful for the research of asthma and chronic obstructive pulmonary disease . It promotes bronchodilation, eases airflow, and reduces breathing difficulties . The full therapeutic effects may take a few weeks to become evident, as the drug needs to build up in the system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient factors, such as the severity of their condition and their overall health status, can also impact the drug’s effectiveness and tolerability .
Biochemical Analysis
Biochemical Properties
Flutropium bromide acts as an anticholinergic agent . Specifically, it blocks the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways . By inhibiting this action, this compound effectively prevents the contraction of these muscles, thereby promoting bronchodilation and easing airflow .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been found to inhibit the release of histamine from isolated rat mast cells stimulated by antigen . It does not have an antagonistic action against leukotriene D4 and serotonin .
Molecular Mechanism
The mechanism of action of this compound revolves around its ability to act as an anticholinergic agent . It blocks the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways . By inhibiting this action, this compound effectively prevents the contraction of these muscles, thereby promoting bronchodilation and easing airflow .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flutropium bromide is synthesized through the formal condensation of the carboxy group of hydroxy(diphenyl)acetic acid with the hydroxy group of (3-endo,8-syn)-8-(2-fluoroethyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane . The reaction typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes multiple purification steps such as crystallization and filtration to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Flutropium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Though less common, these reactions can alter the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as halogens or nucleophiles under mild to moderate temperature conditions.
Oxidation and Reduction Reactions: May involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride under controlled conditions.
Major Products Formed: The primary products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups .
Scientific Research Applications
Flutropium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of anticholinergic agents.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Widely used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Ipratropium Bromide: Another anticholinergic agent used for similar respiratory conditions.
Tiotropium Bromide: Known for its long-acting bronchodilator effects.
Comparison: Flutropium bromide is unique in its specific molecular structure, which contributes to its distinct pharmacological profile. Compared to ipratropium bromide, this compound has a longer duration of action and may offer more sustained relief for patients. Tiotropium bromide, while also long-acting, differs in its receptor binding affinity and overall efficacy .
Properties
IUPAC Name |
[(1S,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1/t20-,21+,22?,26?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUZASGZEHGWQM-QCERWEEGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048655 | |
| Record name | Flutropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63516-07-4 | |
| Record name | Flutropium bromide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063516074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTROPIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3V6HB0M57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


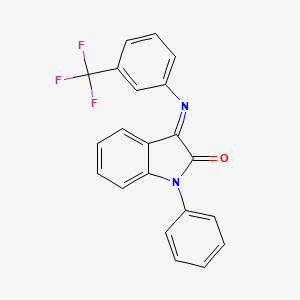
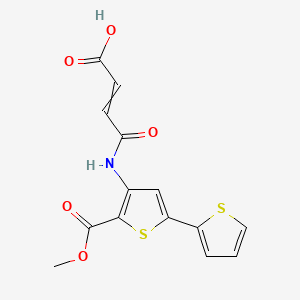
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)
